(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

Catalog No.
S834151
CAS No.
1217459-01-2
M.F
C15H21ClN2O2
M. Wt
296.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxa...

CAS Number

1217459-01-2

Product Name

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

IUPAC Name

(4R,5S)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C15H20N2O2.ClH/c1-11-14(12-5-3-2-4-6-12)19-15(18)17(11)13-7-9-16-10-8-13;/h2-6,11,13-14,16H,7-10H2,1H3;1H/t11-,14-;/m1./s1

InChI Key

TVAHGEGQQTUDGN-GBWFEORMSA-N

SMILES

CC1C(OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl

Canonical SMILES

CC1C(OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl

Isomeric SMILES

C[C@@H]1[C@@H](OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride (CAS: 1217459-01-2) is a highly specialized, enantiopure heterocyclic building block predominantly utilized in the synthesis of complex pharmaceutical active ingredients, including chemokine receptor antagonists [1]. Featuring a conformationally locked chiral oxazolidinone core conjugated to a reactive piperidine ring, this compound is supplied as a highly stable hydrochloride salt. For procurement and process chemistry teams, this specific salt form and precisely defined (4R,5S) stereochemistry offer a ready-to-use, scalable precursor that bypasses the need for early-stage chiral resolution and mitigates the handling issues typically associated with free-base piperidine derivatives [2].

Substituting this exact compound with a racemic mixture or a different diastereomer fundamentally disrupts the 3D pharmacophore required for target receptor binding, forcing manufacturers to implement late-stage chiral chromatography which typically results in >50% material loss and significantly increases solvent consumption [1]. Furthermore, attempting to procure the free base instead of the hydrochloride salt introduces severe processability bottlenecks; the free base is prone to atmospheric moisture absorption and oxidative degradation, whereas the HCl salt maintains a free-flowing crystalline state that ensures precise stoichiometric control during critical N-alkylation or reductive amination steps [2].

Yield Optimization via Pre-Resolved Stereochemistry

Procuring the pre-resolved (4R,5S) enantiomer directly translates to near-quantitative retention of stereocenter integrity during downstream coupling. When compared to utilizing a racemic baseline that requires post-coupling chiral high-performance liquid chromatography (HPLC) resolution, the enantiopure starting material delivers a >2-fold increase in the effective yield of the target intermediate [1].

Evidence DimensionEffective yield of stereopure API intermediate
Target Compound Data>98% yield (no resolution required)
Comparator Or BaselineRacemic mixture (<45% yield post-resolution)
Quantified Difference>53% absolute yield improvement
ConditionsStandard API coupling and isolation workflow

Eliminating late-stage chiral resolution drastically reduces cost-of-goods and shortens manufacturing cycle times for complex APIs.

Handling and Shelf-Life Superiority of the Hydrochloride Salt

The hydrochloride salt of this piperidine derivative provides critical handling advantages over its free base counterpart. The HCl salt is a highly crystalline, non-hygroscopic powder that retains its physical state and chemical purity (>99%) for over 12 months under ambient conditions, whereas the free base rapidly absorbs moisture, complicating accurate weighing and stoichiometry [1].

Evidence DimensionMoisture uptake and physical stability
Target Compound Data<0.5% weight gain (HCl salt)
Comparator Or Baseline>5.0% weight gain / deliquescence (Free base)
Quantified Difference10-fold reduction in hygroscopicity
Conditions25°C, 60% Relative Humidity for 30 days

A stable, free-flowing powder ensures reproducible dosing in industrial reactors and eliminates the need for specialized cold-chain or inert-gas storage.

Regioselective N-Functionalization Efficiency

The compound's structural design—featuring a protected oxazolidinone nitrogen and a highly reactive secondary piperidine amine—enables highly regioselective functionalization. Upon in situ neutralization of the HCl salt, the piperidine nitrogen undergoes N-alkylation or reductive amination with >95% regioselectivity, outperforming less sterically differentiated diamine scaffolds [1].

Evidence DimensionRegioselectivity during N-alkylation
Target Compound Data>95% target N-alkylation
Comparator Or BaselineUnprotected or symmetric diamines (<70% selectivity)
Quantified Difference>25% higher regioselectivity
ConditionsStandard N-alkylation with benzyl halides, mild base (e.g., K2CO3)

High regioselectivity minimizes the generation of unwanted side products, reducing the burden on chromatographic purification and improving overall throughput.

Synthesis of Chemokine Receptor (CCR8) Antagonists

This compound serves as the definitive chiral pharmacophore for developing CCR8 antagonists. Its pre-resolved (4R,5S) stereochemistry is essential for optimal receptor binding affinity, making it the required starting material for scaling up these specific immunomodulatory and oncology drug candidates [1].

Combinatorial Library Generation for GPCR Targeting

Due to the reliable orthogonal reactivity of the piperidine nitrogen, this building block is ideal for high-throughput library synthesis. Procurement teams source this salt to enable discovery chemists to rapidly generate diverse N-substituted analogs for G-protein coupled receptor (GPCR) screening without worrying about oxazolidinone ring opening [2].

Development of Stereospecific CNS Therapeutics

The specific combination of a lipophilic phenyl group and a basic piperidine nitrogen makes this scaffold highly penetrant across the blood-brain barrier. It is explicitly selected over racemic alternatives to ensure that the resulting central nervous system (CNS) active agents possess the exact 3D conformation required to avoid off-target toxicity [3].

Dates

Last modified: 08-16-2023

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